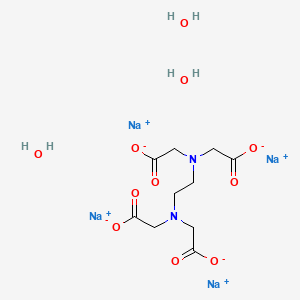
5-Amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid
Vue d'ensemble
Description
5-Amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid, also known as 5-ACCTC, is an organic compound with a wide range of applications in the scientific research field. It is a versatile molecule that can be used in a variety of experiments, including as a reagent in organic synthesis, as a fluorescent dye, and as a ligand in coordination chemistry.
Applications De Recherche Scientifique
1. Catalytic Protodeboronation of Pinacol Boronic Esters This compound could be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Anti-Markovnikov Hydromethylation of Alkenes
The compound could also be used in the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that was previously unknown .
3. Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B The compound could be used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves the use of the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation .
Biosynthesis of 5-Aminolevulinic Acid
The compound could be used in the biosynthesis of 5-Aminolevulinic Acid (5-ALA) . 5-ALA is the key precursor for the biosynthesis of tetrapyrrole compounds, which have wide applications in medicine, agriculture and other burgeoning fields .
Biotechnological Design Strategies
The compound could be used in biotechnological design strategies . The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized .
6. Detection Methods and Applications of 5-ALA The compound could be used in the detection methods and applications of 5-ALA . 5-ALA can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect .
Propriétés
IUPAC Name |
5-amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c9-2-4-3(1-5(11)12)6(8(13)14)15-7(4)10/h1,10H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPBNTMMZCNVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Propylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B3278197.png)








![4'-Cyano-[1,1'-biphenyl]-4-yl acrylate](/img/structure/B3278263.png)